Electrochemical Reductive Cleavage of Halogenated Benzenethiol SAMs on Gold Electrodes
Monolayers of 4-bromobenzenethiol (BrBT) on gold electrodes undergo partial reductive elimination of the halide to form benzenethiol, a reaction that is not observed for the fluorinated analog. This demonstrates that the Br substituent imparts a distinct electrochemical lability compared to F, which is critical for applications requiring in situ modification of SAMs [1].
| Evidence Dimension | Electrochemical reduction potential and reductive cleavage |
|---|---|
| Target Compound Data | BrBT monolayers are partially reduced to benzenethiol at potentials negative of -1000 mV vs SCE |
| Comparator Or Baseline | FBT (4-fluorobenzenethiol) monolayers cannot be reduced at the gold surface under identical conditions |
| Quantified Difference | Qualitative difference: BrBT undergoes reductive cleavage; FBT does not. |
| Conditions | Self-assembled monolayers on gold electrodes in aqueous electrolyte at neutral pH; potentials vs SCE |
Why This Matters
This difference dictates the ability to create mixed monolayers and perform post-assembly surface modifications, a key design parameter in molecular electronics and biosensors.
- [1] Szafranski, C. A., Tanner, W., Laibinis, P. E., & Garrell, R. L. (1998). Surface-enhanced Raman spectroscopy of halogenated aromatic thiols on gold electrodes. Langmuir, 14(13), 3580–3589. View Source
